![molecular formula C10H17NO2 B13535465 Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13535465.png)
Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective processes. For example, the transformation of isoindole to diacid using an inexpensive KMnO4 mediated oxidative cleavage is a key step in the synthesis of hexahydrocyclopenta[c]pyrrole derivatives . This method is not only high yielding but also commercially viable.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) under basic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.
Major Products
The major products formed from these reactions include N-substituted pyrroles, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl (1R,3R,3aR,6aS)-1-methyl-3-(3-methylphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- Ethyl (1R,3S,3aR,6aS)-3-(4-fluorophenyl)-1,5-dimethyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
ethyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h7-9,11H,2-6H2,1H3/t7-,8-,9+/m0/s1 |
InChI-Schlüssel |
BFZUEHILBXRWGT-XHNCKOQMSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1[C@H]2CCC[C@H]2CN1 |
Kanonische SMILES |
CCOC(=O)C1C2CCCC2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


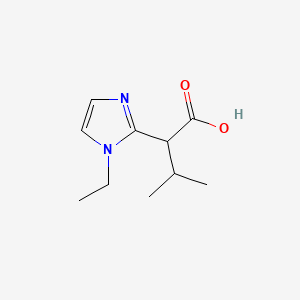

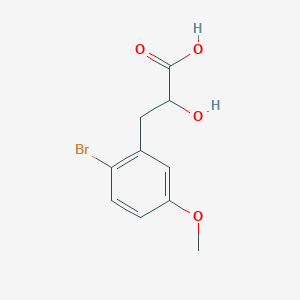
![tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate](/img/structure/B13535405.png)
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B13535412.png)
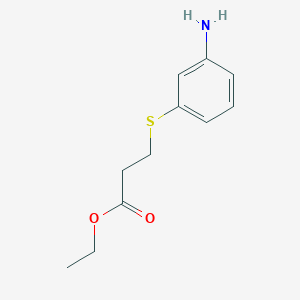
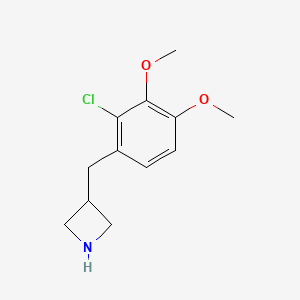


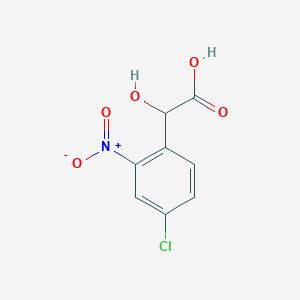
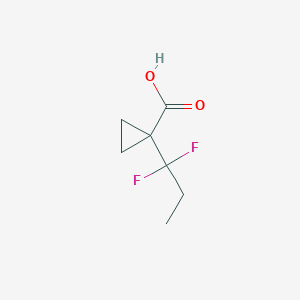

![6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13535454.png)

